Suramin
Overview
Description
Suramin is a polysulfonated naphthylurea compound that was first synthesized in the early 20th century by the German Bayer company. Over the years, this compound has been found to have a wide range of applications, including antiviral, anticancer, and antiparasitic activities .
Preparation Methods
Suramin is synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the use of 8-[3-amino-1-phenylene phosphinylidyne imido- (4-methyl-3; 1-phenylene)] phosphinylidyne imido-1,3,5-naphthalene trisulfonic acid trisodium as a starting material. This compound is dissolved in dimethylformamide (DMF) and reacted with phosphinylidyne diimidazole in methylene dichloride at room temperature for two hours. The resulting product is purified through column chromatography to obtain this compound with high purity . Industrial production methods often involve catalytic hydrogenation using palladium on carbon (Pd/C) and acylation reactions with 1,1’-carbonyldiimidazole to improve yield and safety .
Chemical Reactions Analysis
Suramin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized by enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which plays a role in cellular respiration and glycolysis . Reduction reactions often involve the use of reducing agents such as iron powder or catalytic hydrogenation with palladium on carbon . Substitution reactions can occur with sulfonic acid groups, leading to the formation of different this compound analogs . Major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Suramin has been extensively studied for its diverse scientific research applications. In medicine, it is used to treat African trypanosomiasis and onchocerciasis . It has also shown potential as an antiviral agent against human immunodeficiency virus (HIV) and other viral infections . In cancer research, this compound has demonstrated antineoplastic properties and is being investigated as a chemosensitizer to enhance the efficacy of other anticancer drugs . Additionally, this compound has been studied for its potential use in treating autism spectrum disorders by restoring normal mitochondrial function and reducing neuro-inflammation .
Mechanism of Action
The exact mechanism of action of suramin is not fully understood, but it is believed to involve multiple molecular targets and pathways. This compound inhibits enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide, which affects cellular respiration and glycolysis in parasites . It also acts as an antagonist of P2 receptors and an agonist of Ryanodine receptors, which play roles in cellular signaling and calcium homeostasis . Additionally, this compound can inhibit follicle-stimulating hormone receptors and prothrombin, contributing to its diverse biological activities .
Comparison with Similar Compounds
Suramin is unique due to its polysulfonated structure and wide range of biological activities. Similar compounds include quinacrine, which also has antiviral and antiparasitic properties . Other related compounds are glycosaminoglycans like heparin, which share structural similarities with this compound and can bind to multiple protein targets . this compound’s high conformational flexibility and negative charge make it particularly promiscuous towards positively charged sites within nucleic acid binding proteins .
Conclusion
This compound is a versatile compound with a rich history and a wide array of applications in medicine and scientific research Its unique chemical structure and diverse biological activities make it a valuable tool in the fight against parasitic diseases, viral infections, and cancer
Biological Activity
Suramin is a polysulfonated naphthylureic compound that exhibits a wide range of biological activities, making it a subject of interest in various therapeutic areas, including cancer treatment, neurological disorders, and metabolic syndromes. Initially developed as an anti-parasitic agent, this compound has shown potential in inhibiting several biological pathways and processes, which can have both therapeutic benefits and adverse effects.
This compound's biological activity is attributed to its ability to interact with various proteins and enzymes:
- Inhibition of Enzymatic Activity : this compound inhibits multiple enzymes involved in DNA and RNA synthesis, including DNA polymerases, RNA polymerases, and telomerase . It also affects phospholipase A2 and protein kinases, which are crucial in cell signaling pathways.
- Receptor Interactions : The compound blocks the binding of growth factors such as FGF1 to its receptor FGFRD2, preventing downstream signaling that leads to cell proliferation . This mechanism underlies its anti-proliferative effects observed in cancer models.
- Neurological Effects : this compound has been associated with neurotoxicity, particularly peripheral neuropathy. A study indicated that 88% of patients receiving higher doses experienced neuropathic symptoms . Monitoring is recommended to mitigate these risks.
Therapeutic Applications
This compound's diverse biological activities have led to its exploration in various therapeutic contexts:
- Cancer Treatment : this compound has demonstrated efficacy in hormone-refractory metastatic prostate cancer. Its ability to inhibit angiogenesis and tumor growth factors makes it a candidate for further investigation in oncology .
- Neurological Disorders : In autism spectrum disorder (ASD), low-dose this compound has shown promise. A phase I/II trial indicated improvements in behavioral scores without significant adverse effects . The drug appears to modulate purinergic signaling pathways disrupted in ASD.
- Chondroprotective Properties : Research suggests that this compound may enhance proteoglycan accumulation in cartilage, indicating potential applications in treating osteoarthritis or cartilage damage .
Case Studies and Clinical Trials
Several clinical studies have explored the safety and efficacy of this compound:
- This compound Autism Treatment-1 (SAT-1) Trial : This small study reported improvements in social interaction and language skills among children with ASD treated with low-dose this compound. The findings suggest that this compound may address underlying metabolic dysfunctions associated with the disorder .
- Peripheral Neuropathy Study : A prospective study highlighted the incidence of dose-dependent peripheral neuropathy among patients receiving this compound for cancer treatment. Neurological evaluations revealed two distinct patterns of neuropathy related to cumulative dosing .
Pharmacokinetics
This compound exhibits a long half-life, averaging around 48 days, which influences its dosing regimen. Following administration, it can be detected in urine for extended periods (over 140 days), suggesting prolonged systemic effects .
Table 1: Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | 48 days |
Maximum plasma concentration (C_max) | Dose-dependent |
Urinary excretion (7 days) | <4% |
Detection period | >140 days |
Properties
IUPAC Name |
8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUQMPZJWCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40N6O23S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-46-4 (hexa-hydrochloride salt) | |
Record name | Suramin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046344 | |
Record name | Suramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-03 g/L | |
Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors. | |
Record name | Suramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145-63-1, 129-46-4 | |
Record name | Suramin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Suramin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Naganol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Suramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SURAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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